Blood Group A pentasaccharide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C32H55NO24 |

|---|---|

Molekulargewicht |

837.8 g/mol |

IUPAC-Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-[(2R,3S,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C32H55NO24/c1-8-16(41)21(46)23(48)30(50-8)54-25(11(39)4-34)26(12(40)5-35)55-32-28(57-31-24(49)22(47)17(42)9(2)51-31)27(19(44)14(7-37)53-32)56-29-15(33-10(3)38)20(45)18(43)13(6-36)52-29/h4,8-9,11-32,35-37,39-49H,5-7H2,1-3H3,(H,33,38)/t8-,9-,11-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22+,23-,24-,25+,26+,27-,28+,29+,30-,31-,32-/m0/s1 |

InChI-Schlüssel |

KNCUEMJWAPMUBK-ALSWLTRXSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Blood Group A Pentasaccharide: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the structure and function of the Blood Group A pentasaccharide, tailored for researchers, scientists, and drug development professionals. It covers the core structural features, biological significance, and the experimental methodologies used for its characterization.

Structure of the this compound

The this compound is a branched oligosaccharide found on the surface of erythrocytes and various other cells in individuals with the A blood type. Its specific structure is the basis of the A antigen in the ABO blood group system.

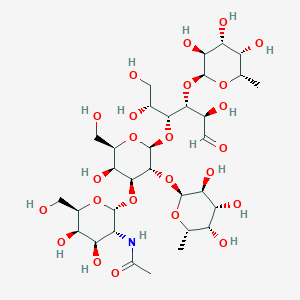

The pentasaccharide is composed of five monosaccharide units: D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), L-fucose (Fuc), and a terminal N-acetyl-D-galactosamine (GalNAc) which is the immunodominant sugar defining the A antigen. This terminal GalNAc is attached to a precursor structure known as the H antigen.[1]

The complete structure, including the glycosidic linkages, is as follows:

α-L-Fuc-(1→2)-[α-D-GalNAc-(1→3)]-β-D-Gal-(1→4)-β-D-GlcNAc-(1→R)

Where R represents the glycoconjugate to which the pentasaccharide is attached, which can be a protein (forming a glycoprotein) or a lipid (forming a glycolipid).

Caption: Schematic of the this compound structure.

Conformational Analysis

The three-dimensional conformation of the this compound is crucial for its recognition by antibodies and other proteins. NMR studies have shown that the molecule is not rigid but exhibits some flexibility. However, it predominantly adopts a specific folded conformation in solution.[2][3] This conformation is stabilized by intramolecular hydrogen bonds.

| Structural and Conformational Parameters | Description |

| Monosaccharide Composition | GalNAc, Gal, Fuc, GlcNAc |

| Key Glycosidic Linkages | α(1→3) and α(1→2) branches on the terminal Gal |

| Predominant Solution Conformation | Folded, stabilized by intramolecular hydrogen bonds |

| Molecular Formula (as free pentasaccharide) | C₃₄H₅₈N₂O₂₅ |

| Molecular Weight (as free pentasaccharide) | 894.82 g/mol |

Biological Function and Significance

The biological roles of the this compound are primarily linked to its antigenic properties and its function as a cell surface receptor.

ABO Blood Group System

The presence of the A pentasaccharide on red blood cells defines the A blood type. Individuals with other blood types (B or O) have antibodies (anti-A) in their plasma that can recognize and bind to the A antigen, leading to agglutination of red blood cells. This is the basis for ABO incompatibility in blood transfusions.[4]

Caption: Interaction leading to ABO incompatibility.

Receptor for Pathogens

The this compound can serve as a binding site for various pathogens, influencing susceptibility to infections. For example, certain strains of Helicobacter pylori, a bacterium linked to gastric ulcers and cancer, can adhere to the gastric mucosa by binding to blood group antigens.[5][6] Similarly, some viruses, such as noroviruses and rotaviruses, utilize these structures as receptors for entry into host cells.[7]

Association with Disease

Alterations in the expression of blood group antigens have been observed in several diseases, including various cancers.[4][6] These changes can impact cell adhesion, signaling, and motility, potentially contributing to tumor progression.

| Quantitative Binding Affinity Data | Ligand | Dissociation Constant (Kd) |

| Anti-A Monoclonal Antibodies | Varies by specific antibody | Typically in the µM to nM range |

| Helicobacter pylori | BabA adhesin | Micromolar (µM) range |

| Norovirus (certain strains) | Viral capsid protein | Nanomolar (nM) to Micromolar (µM) range |

Experimental Protocols

The structural and functional characterization of the this compound relies on a combination of sophisticated analytical techniques.

Mass Spectrometry for Structural Analysis

Mass spectrometry (MS) is a powerful tool for determining the composition and sequence of oligosaccharides.[8][9][10]

Protocol Outline: MALDI-TOF MS of Released Glycans

-

Glycan Release: If the pentasaccharide is part of a glycoconjugate, it is first released. For N-glycans, this is typically achieved by enzymatic digestion with Peptide-N-Glycosidase F (PNGase F). For O-glycans, chemical methods like reductive β-elimination are used.[11]

-

Purification: The released glycans are purified from peptides and other contaminants, often using solid-phase extraction (SPE) with a graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) stationary phase.

-

Sample Preparation for MALDI-TOF:

-

A matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB) is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

-

A small volume of the purified glycan sample is mixed with the matrix solution.

-

The mixture is spotted onto a MALDI target plate and allowed to air-dry, forming co-crystals of the analyte and matrix.

-

-

Data Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer. The matrix absorbs the laser energy, leading to soft ionization of the glycan molecules. The time-of-flight of the ions is measured to determine their mass-to-charge ratio (m/z).

-

Tandem MS (MS/MS): For sequencing, precursor ions corresponding to the pentasaccharide are isolated and fragmented. The resulting fragment ions provide information about the monosaccharide sequence and branching pattern.[9][10]

Caption: Workflow for mass spectrometric analysis of glycans.

NMR Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure of oligosaccharides, including the anomeric configurations and linkage positions of the glycosidic bonds, as well as their three-dimensional conformation.[2][12][13]

Protocol Outline: 2D NMR of an Oligosaccharide

-

Sample Preparation: The purified pentasaccharide is lyophilized and dissolved in deuterium (B1214612) oxide (D₂O) to minimize the signal from exchangeable protons.

-

1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to obtain an overview of the proton signals. The anomeric protons typically resonate in a distinct region (around 4.5-5.5 ppm).

-

2D Homonuclear Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons within each monosaccharide residue, allowing for the assignment of the spin systems.

-

2D Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide residue, facilitating the complete assignment of all proton resonances within each sugar.

-

2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon-13 nucleus, enabling the assignment of the carbon resonances.

-

2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about through-space proximities between protons. Inter-residue NOEs are used to determine the sequence of the monosaccharides and to derive distance restraints for conformational analysis.[3]

This comprehensive approach combining mass spectrometry and NMR spectroscopy allows for the complete and unambiguous structural and conformational characterization of the this compound, providing a solid foundation for understanding its biological functions and for its potential applications in drug development and diagnostics.

References

- 1. ABO blood group antigens and differential glycan expression: Perspective on the evolution of common human enzyme deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational studies of blood group A and blood group B oligosaccharides using NMR residual dipolar couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the conformation of Lewis blood group oligosaccharides by simulation of two-dimensional nuclear Overhauser data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blood Type Biochemistry and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Almost all human gastric mucin O-glycans harbor blood group A, B or H antigens and are potential binding sites for Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human ABO Blood Groups and Their Associations with Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Typing of Blood-Group Antigens on Neutral Oligosaccharides by Negative-Ion Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. aspariaglycomics.com [aspariaglycomics.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 12. cigs.unimo.it [cigs.unimo.it]

- 13. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Biosynthesis of Histo-Blood Group A Antigens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of the histo-blood group A antigen, detailing the enzymatic processes, regulatory pathways, and relevant experimental methodologies. The information is intended to support research and development efforts in glycoscience, hematology, and related fields.

Introduction

The histo-blood group A antigen is a crucial carbohydrate determinant present on the surface of red blood cells and various epithelial cells.[1][2] Its synthesis is a multi-step enzymatic process involving specific glycosyltransferases that sequentially add monosaccharide units to a precursor oligosaccharide chain. Understanding the intricacies of this biosynthetic pathway is essential for blood transfusion medicine, organ transplantation, and for elucidating the roles of glycans in health and disease.

The Biosynthetic Pathway of Blood Group A Antigen

The synthesis of the blood group A antigen begins with the precursor substance, the H antigen. The process is catalyzed by a series of glycosyltransferases, with the final step being the addition of an N-acetylgalactosamine (GalNAc) residue to the H antigen.

The key enzymatic steps are:

-

Formation of the H Antigen: The H antigen is synthesized by the action of an α-1,2-fucosyltransferase, which is encoded by the FUT1 gene (H locus) in erythroid tissues and the FUT2 gene (Secretor locus) in secretory tissues.[3][4] This enzyme transfers a fucose molecule from GDP-fucose to the terminal galactose of a precursor chain.[5][6][7]

-

Conversion of H Antigen to A Antigen: The blood group A-specific α-1,3-N-acetylgalactosaminyltransferase (A-transferase or GTA) catalyzes the final step.[8][9] This enzyme transfers an N-acetylgalactosamine (GalNAc) residue from the donor substrate, uridine (B1682114) diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc), to the terminal galactose of the H antigen.[8][9] The A-transferase is encoded by the A allele of the ABO gene.[3][10][11]

Below is a diagram illustrating the biosynthetic pathway.

Quantitative Data on A-Transferase

The enzymatic activity of the human blood group A N-acetylgalactosaminyltransferase (A-transferase) has been characterized, providing key quantitative parameters for its function.

| Parameter | Value | Substrate | Reference |

| Optimal pH | 6.5 - 7.0 | [12] | |

| 6.0 - 7.6 | [13] | ||

| Michaelis Constant (Km) | 4.6 x 10⁻⁵ M | UDP-N-acetylgalactosamine | [14] |

| 9 x 10⁻⁵ M | 2'-fucosyllactose (H antigen analog) | [14] | |

| Cofactor Requirement | Mn²⁺ |

Regulation of Biosynthesis

The expression of the genes encoding the enzymes responsible for blood group A antigen synthesis is tightly regulated, particularly in hematopoietic cells. The transcription factors GATA-1 and RUNX1 play crucial roles in the cell-specific expression of the ABO and FUT1 genes during erythroid differentiation.

Transcriptional Regulation by GATA-1 and RUNX1

During the in vitro differentiation of CD34+ progenitor cells into erythroid cells, the expression of ABO, GATA-2, and RUNX1 decreases as the cells mature. Conversely, the expression of FUT1 and GATA-1 increases during this process.[6] This suggests a coordinated regulation of these genes to ensure the timely synthesis of the H and A antigens on the surface of red blood cells.

Signaling Pathways Involved in Regulation

The activity of GATA-1 and RUNX1 is modulated by upstream signaling pathways.

-

PI3K/Akt Pathway and GATA-1: In erythroid cells, the binding of erythropoietin to its receptor activates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][6][15][16] Akt, a serine/threonine kinase, directly phosphorylates GATA-1, which is a required step for its transcriptional activity on target genes.[15][16]

-

ERK Pathway and RUNX1: The Extracellular signal-regulated kinase (ERK) pathway is involved in megakaryocytic differentiation and has been shown to regulate RUNX1.[17][18][19] During megakaryocytic induction, RUNX1 is upregulated in an ERK-dependent manner.[20]

The following diagrams illustrate these regulatory pathways.

Experimental Protocols

Colorimetric Assay for Glycosyltransferase Activity

This protocol describes a general method for determining the activity of glycosyltransferases, such as the A-transferase, using a colorimetric approach.[21][22][23][24][25] This assay can be adapted to measure kinetic parameters.[21][22]

Principle: The assay indirectly measures glycosyltransferase activity by quantifying the amount of a released product, such as a p-nitrophenolate or inorganic phosphate (B84403), from a coupled reaction.[21][22][23][24][25]

Materials:

-

Purified A-transferase

-

H antigen acceptor substrate (e.g., 2'-fucosyllactose)

-

UDP-GalNAc (donor substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2)

-

Divalent cations (e.g., MnCl₂)

-

Coupling enzyme (e.g., a phosphatase that releases inorganic phosphate from UDP)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, H antigen acceptor, UDP-GalNAc, and divalent cations in a 96-well plate.

-

Initiate the reaction by adding the purified A-transferase to each well.

-

Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding a quenching solution).

-

If using a phosphatase-coupled assay, add the coupling phosphatase to release inorganic phosphate from the UDP generated during the transferase reaction.

-

Add the malachite green reagent to each well to develop a color proportional to the amount of inorganic phosphate.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the enzyme activity based on a standard curve of known phosphate concentrations.

High-Performance Liquid Chromatography (HPLC) for Glycosyltransferase Activity

HPLC provides a sensitive and specific method for assaying glycosyltransferase activity by separating and quantifying the fluorescently labeled oligosaccharide product.[26][27][28]

Principle: The product of the enzymatic reaction is labeled with a fluorescent tag, separated from the substrate and other reaction components by HPLC, and quantified by fluorescence detection.

Materials:

-

Purified A-transferase

-

H antigen acceptor substrate

-

UDP-GalNAc

-

Assay Buffer

-

Fluorescent labeling reagent (e.g., 2-aminopyridine)

-

HPLC system with a fluorescence detector and an appropriate column (e.g., amide or reversed-phase)

-

Solvents for HPLC elution

Procedure:

-

Perform the enzymatic reaction as described in the colorimetric assay protocol.

-

Terminate the reaction and purify the oligosaccharide products.

-

Label the purified oligosaccharides with a fluorescent tag according to the manufacturer's protocol.

-

Inject the labeled sample into the HPLC system.

-

Separate the labeled product from the unreacted substrate using a suitable gradient elution program.

-

Detect the fluorescently labeled product using the fluorescence detector.

-

Quantify the product by integrating the peak area and comparing it to a standard curve of the labeled product.

PCR-RFLP for ABO Genotyping

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common method for determining the ABO genotype from a DNA sample.[29][30][31][32][33]

Principle: Specific regions of the ABO gene are amplified by PCR. The resulting DNA fragments are then digested with restriction enzymes that recognize specific nucleotide sequences characteristic of the A, B, and O alleles. The different digestion patterns, visualized by gel electrophoresis, reveal the genotype.[29][31][33]

Materials:

-

Genomic DNA sample

-

PCR primers specific for the polymorphic regions of the ABO gene

-

Taq DNA polymerase and dNTPs

-

PCR buffer

-

Restriction enzymes (e.g., KpnI and AluI)

-

Restriction enzyme buffer

-

Agarose (B213101) gel and electrophoresis equipment

-

DNA stain (e.g., ethidium (B1194527) bromide)

Procedure:

-

Set up a PCR reaction containing the genomic DNA, primers, Taq polymerase, dNTPs, and PCR buffer.

-

Perform PCR amplification using an appropriate thermal cycling program.

-

Verify the amplification of the target DNA fragments by agarose gel electrophoresis.

-

Digest the PCR products with the selected restriction enzymes in separate reactions.

-

Separate the digested DNA fragments by agarose gel electrophoresis.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Determine the ABO genotype by analyzing the pattern of the DNA fragments.

Experimental and Analytical Workflows

The following diagrams outline the workflows for the enzymatic synthesis and analysis of the blood group A antigen and for the determination of blood group status.

References

- 1. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pH-induced conformational changes in human ABO(H) blood group glycosyltransferases confirm the importance of electrostatic interactions in the formation of the semi-closed state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABO ABO, alpha 1-3-N-acetylgalactosaminyltransferase and alpha 1-3-galactosyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]

- 5. Frontiers | Blood Group Testing [frontiersin.org]

- 6. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK9 phosphorylates RUNX1 to promote megakaryocytic fate in megakaryocytic-erythroid progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]

- 9. researchgate.net [researchgate.net]

- 10. ABO ABO, alpha 1-3-N-acetylgalactosaminyltransferase and alpha 1-3-galactosyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. ABO (gene) - Wikipedia [en.wikipedia.org]

- 12. Human blood group glycosyltransferases. I. Purification of n-acetylgalactosaminyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Phosphatidylinositol 3-kinase/Akt induced by erythropoietin renders the erythroid differentiation factor GATA-1 competent for TIMP-1 gene transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phosphatidylinositol 3-Kinase/Akt Induced by Erythropoietin Renders the Erythroid Differentiation Factor GATA-1 Competent for TIMP-1 Gene Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of MEK/ERK signalling pathway promotes erythroid differentiation and reduces HSCs engraftment in ex vivo expanded haematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. stemcell.com [stemcell.com]

- 21. researchgate.net [researchgate.net]

- 22. Methods for Determining Glycosyltransferase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methods for Determining Glycosyltransferase Kinetics | Springer Nature Experiments [experiments.springernature.com]

- 24. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An easy colorimetric assay for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]

- 27. Multidimensional high-performance liquid chromatography-mapping method for N-linked glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. HPLC Analysis of Glycans [sigmaaldrich.com]

- 29. [PDF] Rapid and clear detection of ABO genotypes by simultaneous PCR-RFLP method. | Semantic Scholar [semanticscholar.org]

- 30. AB0 blood group genotyping of ancient DNA by PCR-RFLP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A rapid and reliable PCR method for genotyping the ABO blood group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Genotyping of ABO blood groups by PCR and RFLP analysis of 5 nucleotide positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Enzymatic Synthesis of Blood Group A Oligosaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of Blood Group A oligosaccharides, focusing on the core methodologies and quantitative data relevant to researchers, scientists, and professionals in drug development. The enzymatic approach offers a highly specific and efficient route to these complex glycans, which are crucial for various biomedical applications, including the development of universal blood products, immunotherapies, and diagnostics.

Introduction to Blood Group A Oligosaccharide Synthesis

The Blood Group A antigen is a specific oligosaccharide structure present on the surface of red blood cells and other tissues in individuals with blood type A. The terminal trisaccharide, known as the A-trisaccharide, is the immunodominant epitope. Its structure is α-L-Fuc-(1→2)-[α-D-GalNAc-(1→3)]-β-D-Gal-.

The enzymatic synthesis of this structure relies on the highly specific action of glycosyltransferases. The key enzyme is the human blood group A α-1,3-N-acetylgalactosaminyltransferase (GTA), which catalyzes the transfer of an N-acetylgalactosamine (GalNAc) residue from a donor substrate, typically uridine (B1682114) diphosphate-N-acetylgalactosamine (UDP-GalNAc), to an acceptor substrate, the H antigen.[1][2] The H antigen, Fuc-α1,2-Gal-β1-R, serves as the precursor for both A and B antigens.[1]

This guide will detail the critical steps involved in the enzymatic synthesis of Blood Group A oligosaccharides, from the production of the recombinant glycosyltransferase to the final purification and characterization of the product.

Core Components of the Enzymatic Synthesis

The successful enzymatic synthesis of Blood Group A oligosaccharides hinges on the availability and quality of three core components:

-

Acceptor Substrate (H antigen): The precursor oligosaccharide to which the immunodominant sugar is added. Various forms of the H antigen can be used, from simple disaccharides to more complex structures linked to carrier molecules.

-

Donor Substrate (UDP-GalNAc): An activated sugar nucleotide that provides the N-acetylgalactosamine to be transferred.

-

Enzyme (α-1,3-N-acetylgalactosaminyltransferase - GTA): The catalyst that facilitates the specific transfer of GalNAc to the H antigen. For preparative scale synthesis, a recombinant form of the enzyme is typically used.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the enzymatic synthesis of Blood Group A oligosaccharides.

Production of Recombinant Human α-1,3-N-acetylgalactosaminyltransferase (GTA)

For large-scale synthesis, recombinant GTA is typically expressed in Escherichia coli.[2]

3.1.1. Gene Synthesis and Vector Construction:

The gene encoding the catalytic domain of human GTA can be chemically synthesized with codon optimization for E. coli expression. The synthesized gene is then cloned into a suitable expression vector, such as the pGEX or pET series, which often include affinity tags (e.g., GST-tag or His-tag) for simplified purification.

3.1.2. Expression in E. coli:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the GTA expression plasmid.

-

Culture Growth: Grow the transformed cells in Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Incubation: Continue to incubate the culture at a lower temperature, such as 16-20°C, for 12-18 hours to enhance the yield of soluble protein.

-

Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

3.1.3. Purification of Recombinant GTA:

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to an affinity chromatography column corresponding to the fusion tag used (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).

-

Washing: Wash the column extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound GTA using a buffer containing a competitive agent (e.g., reduced glutathione (B108866) for GST-tags or imidazole (B134444) for His-tags).

-

Dialysis and Storage: Dialyze the eluted enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 50% glycerol) and store at -20°C or -80°C. Protein purity should be assessed by SDS-PAGE.

Enzymatic Synthesis of Blood Group A Trisaccharide

The following is a typical protocol for the synthesis of the A-trisaccharide.

-

Reaction Mixture: In a suitable reaction vessel, combine the following components in a buffered solution (e.g., 25 mM Tris-HCl, pH 7.5):

-

H antigen acceptor (e.g., Fuc-α1,2-Gal-β-O-(CH₂)₃NH₂)

-

UDP-GalNAc (donor substrate)

-

Manganese Chloride (MnCl₂) as a required cofactor.[1]

-

Purified recombinant GTA

-

-

Incubation: Incubate the reaction mixture at 37°C for a period ranging from several hours to overnight, depending on the enzyme concentration and desired yield.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Termination: Terminate the reaction by heating at 100°C for 5 minutes or by adding a quenching agent like EDTA.

Purification of Blood Group A Oligosaccharide

Purification of the synthesized oligosaccharide is crucial to remove unreacted substrates, the enzyme, and any by-products.

3.3.1. Solid-Phase Extraction (SPE):

For initial cleanup, a C18 SPE cartridge can be used to remove the enzyme and other proteins. The oligosaccharides are typically eluted with a water/acetonitrile mixture.

3.3.2. High-Performance Liquid Chromatography (HPLC):

Final purification is often achieved by reversed-phase or normal-phase HPLC.

-

Column: A C18 column is commonly used for reversed-phase HPLC.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), is used for elution.

-

Detection: Detection can be achieved using a UV detector (if the oligosaccharide is derivatized with a UV-active tag) or an Evaporative Light Scattering Detector (ELSD).

Characterization of the Synthesized Oligosaccharide

The identity and purity of the synthesized Blood Group A oligosaccharide must be confirmed.

3.4.1. Mass Spectrometry (MS):

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the product.

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure and stereochemistry of the glycosidic linkages. The formation of the α-GalNAc linkage can be confirmed by the characteristic chemical shifts and coupling constants of the anomeric proton.[3]

Quantitative Data

The following tables summarize key quantitative data for the enzymatic synthesis of Blood Group A oligosaccharides.

Table 1: Kinetic Parameters of Human α-1,3-N-acetylgalactosaminyltransferase (GTA)

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| UDP-GalNAc | 46 | N/A | N/A | [4] |

| 2'-Fucosyllactose (H antigen analog) | 90 | N/A | N/A | [4] |

Table 2: Relative Activity of GTA with Different Donor Substrates

| Donor Substrate | Relative Activity (%) | Reference |

| UDP-GalNAc | 100 | [2] |

| UDP-GlcNAc | 0.4 | [2] |

Visualizations

Enzymatic Synthesis Pathway of Blood Group A Trisaccharide

Caption: Enzymatic conversion of H antigen to Blood Group A trisaccharide.

Experimental Workflow for Enzymatic Synthesis

Caption: Overall workflow for the enzymatic synthesis of Blood Group A oligosaccharides.

Conclusion

The enzymatic synthesis of Blood Group A oligosaccharides using recombinant glycosyltransferases provides a powerful and highly specific method for producing these complex molecules. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to establish and optimize their own synthesis strategies. The continued development of more efficient enzyme variants and scalable purification techniques will further enhance the accessibility of these important glycans for a wide range of biomedical applications.

References

A Technical Guide to the Chemical Synthesis of Blood Group A Pentasaccharide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis strategies for the Blood Group A pentasaccharide, a complex oligosaccharide of significant biological and therapeutic interest. The intricate structure of this pentasaccharide necessitates a sophisticated synthetic approach, relying on carefully planned protecting group strategies and stereoselective glycosylation reactions. This document provides a comprehensive overview of the prevalent synthetic methodologies, detailed experimental protocols for key reactions, and a summary of quantitative data to aid in the design and execution of its synthesis.

Introduction to this compound

The this compound is a branched oligosaccharide that constitutes the antigenic determinant of the A blood group. Its structure is defined by a specific sequence of five monosaccharide units: N-acetylgalactosamine (GalNAc), fucose (Fuc), galactose (Gal), and N-acetylglucosamine (GlcNAc), typically attached to a lipid or protein scaffold. The Type 2 determinant, a common form, has the structure GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ-OR, where 'R' represents the aglycon. The precise arrangement and stereochemistry of these sugar units are crucial for its immunological activity.

The chemical synthesis of such a complex molecule presents numerous challenges, including the selective protection of multiple hydroxyl groups, the stereocontrolled formation of several glycosidic linkages (both α and β), and the assembly of the branched structure. This guide will explore both linear and convergent strategies to address these challenges.

Core Synthetic Strategies

The synthesis of the this compound can be approached through two primary strategies: linear synthesis and convergent synthesis.

-

Linear Synthesis: This strategy involves the sequential addition of monosaccharide units to a growing oligosaccharide chain. It offers a straightforward approach but can be lengthy and may result in lower overall yields due to the number of steps.

-

Convergent Synthesis: This approach involves the synthesis of smaller oligosaccharide fragments (e.g., disaccharides or trisaccharides) which are then coupled together to form the final pentasaccharide. This strategy is generally more efficient and often leads to higher overall yields.

A common convergent strategy for the this compound involves the synthesis of a branched A-trisaccharide donor, which is then coupled with a lactosamine acceptor.

Logical Flow of a Convergent Synthetic Strategy

Caption: Convergent synthesis workflow for this compound.

Protecting Group Strategy

The success of oligosaccharide synthesis hinges on a robust protecting group strategy. Orthogonal protecting groups, which can be removed under different specific conditions without affecting others, are essential for the regioselective manipulation of hydroxyl groups.

Commonly used protecting groups in the synthesis of the this compound include:

-

For temporary protection (to be removed for glycosylation):

-

Levulinoyl (Lev): Removed by hydrazine.

-

Allyl (All): Removed by palladium catalysts.

-

Fluorenylmethyloxycarbonyl (Fmoc): Removed by a mild base like piperidine.

-

-

For "permanent" protection (removed at the final deprotection stage):

-

Benzyl (B1604629) (Bn): Removed by catalytic hydrogenation.

-

Benzoyl (Bz): Removed by sodium methoxide (B1231860) (Zemplén deacylation).

-

Phthalimido (Phth): Protects the amino group of GalNAc and GlcNAc and can promote α-selectivity. Removed with hydrazine.

-

Azido (B1232118) (N3): A precursor to the acetamido group, it is stable under most glycosylation conditions and is reduced to an amine for subsequent acetylation.

-

The choice of protecting groups also influences the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction. Electron-withdrawing groups (e.g., acyl groups like Bz) at the C-2 position of a glycosyl donor generally lead to the formation of a 1,2-trans glycosidic bond through neighboring group participation. Conversely, non-participating groups (e.g., ether groups like Bn) are required for the formation of 1,2-cis glycosidic bonds.

Protecting Group Strategy Workflow

Caption: Workflow for preparing glycosyl donors and acceptors.

Key Glycosylation Reactions and Experimental Protocols

The stereoselective formation of the α-glycosidic linkages for fucose and N-acetylgalactosamine is a critical challenge in the synthesis of the this compound.

Synthesis of the A-Trisaccharide Donor

A common strategy involves the initial fucosylation of a galactose acceptor, followed by glycosylation with a GalNAc donor.

1. α-Fucosylation of Galactose Acceptor

-

Reaction: Coupling of a fucosyl donor (e.g., fucosyl thioglycoside) with a galactose acceptor having a free hydroxyl group at the C-2 position.

-

Protecting Groups: The fucosyl donor typically has non-participating groups (e.g., benzyl ethers) to favor α-selectivity. The galactose acceptor will have protecting groups at other positions, with a temporary protecting group at the C-3 position for subsequent glycosylation.

-

Promoter System: Common promoters for thioglycosides include N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST).

-

Experimental Protocol (General):

-

The fucosyl donor and galactose acceptor are dried under high vacuum.

-

They are dissolved in a dry aprotic solvent (e.g., dichloromethane) in the presence of activated molecular sieves.

-

The mixture is cooled (e.g., to -40 °C).

-

The promoter (e.g., NIS/TfOH) is added, and the reaction is stirred while slowly warming to room temperature.

-

The reaction is monitored by TLC until completion.

-

The reaction is quenched (e.g., with triethylamine), filtered, and the solvent is removed under reduced pressure.

-

The product is purified by column chromatography.

-

2. α-N-Acetylgalactosaminylation

-

Reaction: After selective deprotection of the C-3 hydroxyl group of the fucosylated galactose intermediate, it is glycosylated with a GalNAc donor.

-

Protecting Groups: To achieve the α-linkage, a GalNAc donor with a non-participating group at C-2 is required. The 2-azido-2-deoxygalactosyl donor is a common choice, as the azido group is non-participating and can be later converted to an N-acetyl group.

-

Promoter System: Promoters such as TMSOTf are often used for glycosyl trichloroacetimidate (B1259523) donors.

-

Experimental Protocol (General):

-

The disaccharide acceptor and the GalNAc donor are azeotropically dried with toluene.

-

They are dissolved in a dry solvent mixture (e.g., dichloromethane/diethyl ether) with activated molecular sieves.

-

The mixture is cooled (e.g., to -78 °C).

-

A solution of the promoter (e.g., TMSOTf in dichloromethane) is added dropwise.

-

The reaction is stirred at low temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a base (e.g., pyridine (B92270) or triethylamine), filtered, and concentrated.

-

The resulting trisaccharide is purified by column chromatography.

-

Assembly of the Pentasaccharide

The protected A-trisaccharide is then converted into a glycosyl donor and coupled with a lactosamine acceptor.

3. Coupling of A-Trisaccharide Donor with Lactosamine Acceptor

-

Reaction: The anomeric position of the A-trisaccharide is activated (e.g., as a trichloroacetimidate) and then reacted with a lactosamine acceptor which has a free hydroxyl group at the appropriate position (typically the C-3' or C-4' of the galactose residue, depending on the desired core structure).

-

Protecting Groups: The lactosamine acceptor must be appropriately protected to expose only one hydroxyl group for glycosylation.

-

Promoter System: TMSOTf is a common promoter for this type of coupling.

-

Experimental Protocol (General): The procedure is similar to the α-N-acetylgalactosaminylation described above, with the trisaccharide donor and disaccharide acceptor.

Quantitative Data from Representative Syntheses

The following table summarizes typical yields for the key glycosylation steps in the synthesis of blood group antigens, compiled from various literature sources. Actual yields will vary depending on the specific protecting groups, donor/acceptor combination, and reaction conditions.

| Glycosylation Step | Donor Type | Acceptor Type | Promoter System | Typical Yield (%) | Stereoselectivity (α:β) |

| α-Fucosylation of Galactose | Fucosyl Thioglycoside | Galactoside | NIS/TfOH | 70-85 | >10:1 |

| α-N-Acetylgalactosaminylation (using Azido precursor) | 2-Azido-galactosyl Donor | Fucosyl-galactoside | TMSOTf | 65-80 | >10:1 |

| Coupling of Trisaccharide Donor to Lactosamine Acceptor | Trisaccharide Imidate | Lactosamine Diol | TMSOTf | 50-70 | N/A (β-linkage desired) |

Final Deprotection

The final step in the synthesis is the global deprotection of all protecting groups to yield the target this compound. This is typically a multi-step process.

Deprotection Sequence Workflow

Caption: A typical global deprotection sequence.

Conclusion

The chemical synthesis of the this compound is a challenging but achievable goal that relies on the strategic use of protecting groups and stereoselective glycosylation reactions. Convergent strategies, involving the synthesis of key oligosaccharide building blocks, are generally favored for their efficiency. The development of new glycosylation methods and protecting group strategies continues to advance the field, making these biologically important molecules more accessible for research and therapeutic applications. This guide provides a foundational understanding of the core principles and methodologies involved in this complex synthetic endeavor.

The Biological Role of Blood Group A Pentasaccharide in Cell Recognition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Blood Group A pentasaccharide is a terminal carbohydrate structure found on glycoproteins and glycolipids on the surface of red blood cells and various other cell types in individuals with blood type A. Beyond its critical role in transfusion medicine, this glycan structure is increasingly recognized as a key player in a multitude of biological processes, including cell-cell recognition, pathogen binding, and cancer progression. Its strategic location on the cell surface positions it as a crucial interface for extracellular interactions, mediating signals that can influence cellular behavior. This technical guide provides a comprehensive overview of the biological roles of the this compound, with a focus on its function in cell recognition, supported by quantitative data, detailed experimental methodologies, and visualizations of associated pathways.

Structure and Biosynthesis of this compound

The this compound is an oligosaccharide with the chemical structure GalNAcα1-3(Fucα1-2)Galβ1-3/4GlcNAcβ1-R, where 'R' represents the rest of the glycoconjugate (protein or lipid). Its biosynthesis is a multi-step enzymatic process occurring in the Golgi apparatus. The precursor common to both A and B antigens is the H antigen. In individuals with the A allele, a specific glycosyltransferase, α-1,3-N-acetylgalactosaminyltransferase, adds an N-acetylgalactosamine (GalNAc) residue to the H antigen, forming the A antigen.[1]

Role in Cell Recognition and Adhesion

The terminal position of the this compound on the cell surface makes it a prime candidate for recognition by various endogenous and exogenous lectins (carbohydrate-binding proteins). These interactions are fundamental to cell adhesion and signaling processes.

Interaction with Endogenous Lectins

Several human lectins have been shown to recognize blood group antigens, playing roles in immune surveillance and cell-cell communication. For instance, galectins, a family of β-galactoside-binding lectins, have demonstrated specificity for blood group antigens.[2] This recognition can influence cell adhesion, signaling, and immune responses.

Involvement in Cancer Cell Adhesion and Metastasis

Alterations in the expression of blood group antigens are a common feature of many cancers. In some malignancies, a decrease or loss of A/B antigens is observed, while in others, there is a neo-expression of these antigens. These changes can impact cell adhesion properties, contributing to tumor progression and metastasis. For example, the expression of blood group antigens on cancer cells can influence their interaction with selectins on endothelial cells, a critical step in the metastatic cascade.

Role as a Receptor for Pathogens

The this compound can be exploited by various pathogens as a receptor for attachment to host cells, representing a key factor in host susceptibility to infections.[1][3]

Bacterial Adhesion

A well-studied example is the binding of the Helicobacter pylori adhesin BabA to fucosylated histo-blood group antigens, including the Lewis b antigen, which is structurally related to the A antigen.[4][5][6] This interaction is crucial for the colonization of the gastric mucosa by H. pylori.[5] Similarly, certain strains of Escherichia coli that express the BabA adhesin can bind to blood group antigens, facilitating urinary tract infections.

Viral Interactions

The presence and type of blood group antigens on cell surfaces can also influence susceptibility to viral infections. These glycans can serve as attachment points for viral particles, facilitating their entry into host cells.

Quantitative Analysis of Binding Interactions

Understanding the biological function of the this compound requires quantitative characterization of its binding to various proteins. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are pivotal in determining the affinity and kinetics of these interactions.

Table 1: Quantitative Binding Data for Blood Group A Antigen and Related Structures

| Ligand | Analyte | Technique | Dissociation Constant (Kd) / Association Constant (Ka) | Reference |

| GalNAc-BSA (proxy for A antigen) | Recombinant Helix pomatia agglutinin (HPA) I | SPR | Kd = 0.60 nM | [7][8] |

| GalNAc-BSA (proxy for A antigen) | Recombinant Helix pomatia agglutinin (HPA) II | SPR | Kd = 2.00 nM | [7][8] |

| Lewis b (Leb) antigen | Helicobacter pylori Adhesin BabA | Scatchard Analysis | Ka = 1 x 1010 M-1 | [9] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Lectin-Glycan Interaction

This protocol is adapted from the methodology used to determine the binding kinetics of recombinant Helix pomatia agglutinin (HPA) to a GalNAc-BSA conjugate.[7]

-

Immobilization of Ligand:

-

A carboxymethylated dextran (B179266) sensor chip (e.g., CM5 sensor chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

The GalNAc-BSA conjugate, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface to allow for covalent immobilization via amine coupling.

-

Remaining active esters on the surface are deactivated by injecting ethanolamine-HCl.

-

A reference flow cell is prepared similarly but without the ligand immobilization to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

The analyte (recombinant HPA) is diluted in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4) to a series of concentrations.

-

Each concentration of the analyte is injected over the ligand and reference flow cells at a constant flow rate.

-

The association of the analyte to the ligand is monitored in real-time, followed by a dissociation phase where the running buffer flows over the sensor surface.

-

-

Data Analysis:

-

The sensorgrams (response units vs. time) are corrected by subtracting the reference flow cell data.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) is calculated as kd/ka.

-

Isothermal Titration Calorimetry (ITC) for Adhesin-Glycan Interaction

This protocol is based on the methodology for analyzing the binding of H. pylori BabA to histo-blood group antigens.[3]

-

Sample Preparation:

-

The protein (e.g., BabA) and the glycan ligand are extensively dialyzed against the same buffer (e.g., 20 mM Tris-Cl, 300 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

-

The concentrations of the protein and ligand are accurately determined. Typically, the protein is placed in the sample cell at a concentration of around 0.1 mM, and the ligand in the injection syringe at a concentration 10-20 times higher.

-

-

ITC Experiment:

-

The sample cell containing the protein solution is placed in the calorimeter, and the injection syringe is filled with the ligand solution.

-

The system is allowed to equilibrate at the desired temperature (e.g., 25°C).

-

A series of small, timed injections of the ligand into the protein solution are performed, and the heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.

-

The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model).

-

This fitting yields the binding stoichiometry (n), the association constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Cell Adhesion Assay

This is a general protocol to assess the role of the this compound in cell adhesion.

-

Plate Coating:

-

96-well plates are coated with a substrate that presents the Blood Group A antigen (e.g., A-antigen-conjugated polyacrylamide) or with a monolayer of cells expressing the antigen. Control wells are coated with a non-relevant glycan or BSA.

-

-

Cell Labeling and Adhesion:

-

The cells of interest (e.g., cancer cells, immune cells) are labeled with a fluorescent dye (e.g., calcein-AM).

-

The labeled cells are seeded onto the coated wells and incubated for a specific period to allow for adhesion.

-

-

Washing and Quantification:

-

Non-adherent cells are removed by gentle washing.

-

The fluorescence of the remaining adherent cells is measured using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.

-

Signaling Pathways

While the this compound is known to participate in cell recognition events, the direct intracellular signaling pathways initiated by its engagement are still an active area of research. One proposed mechanism involves the modulation of integrin-mediated signaling. Integrins are transmembrane receptors that play a key role in cell adhesion and signaling. It is hypothesized that the binding of an extracellular ligand to the this compound could lead to clustering of glycoconjugates and associated integrins, thereby initiating downstream signaling cascades.

A potential pathway involves the activation of Focal Adhesion Kinase (FAK), a key mediator of integrin signaling.

In this hypothetical pathway, ligand binding to the this compound is proposed to induce conformational changes or clustering of associated integrin receptors. This leads to the recruitment and autophosphorylation of FAK, creating a docking site for Src family kinases. The resulting FAK-Src complex can then phosphorylate a variety of downstream targets, activating pathways such as the PI3K/Akt and MAPK/ERK pathways, which in turn regulate cellular processes like adhesion, migration, and proliferation.[10][11]

Below is a generalized experimental workflow for investigating such a signaling pathway.

Conclusion and Future Directions

The this compound is far more than a simple blood group determinant. It is a dynamic player in cell recognition, mediating a wide range of interactions that have profound implications for health and disease. Its roles as a receptor for pathogens and its altered expression in cancer highlight its potential as a therapeutic target. The quantitative binding data and experimental protocols provided in this guide offer a foundation for researchers to further explore the intricate biology of this important glycan.

Future research should focus on elucidating the specific intracellular signaling pathways that are directly triggered by the engagement of the this compound. A deeper understanding of these pathways will be crucial for the development of novel therapeutic strategies that target glycan-mediated processes in infection and cancer. The continued development of high-throughput techniques for glycan analysis will undoubtedly accelerate discoveries in this exciting field.

References

- 1. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - NP [thermofisher.com]

- 2. Innate immune lectins kill bacteria expressing blood group antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of Lewisb antigen binding by the Helicobacter pylori adhesin BabA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Helicobacter pylori BabA–SabA Key Roles in the Adherence Phase: The Synergic Mechanism for Successful Colonization and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical relevance of the Helicobacter pylori gene for blood-group antigen-binding adhesin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurements of the binding force between the Helicobacter pylori adhesin BabA and the Lewis b blood group antigen using optical tweezers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. xcc.life.nthu.edu.tw [xcc.life.nthu.edu.tw]

- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unraveling the Core Structures of Blood Group A: A Technical Guide to the Discovery of Type 1 and Type 4 Pentasaccharides

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, structure, and synthesis of Blood Group A type 1 and type 4 pentasaccharides. Geared towards researchers, scientists, and professionals in drug development, this document details the foundational studies that first identified these critical glycans, outlines the experimental protocols used for their characterization, and presents key quantitative data in a clear, comparative format.

Introduction

The histo-blood group A antigens are complex carbohydrate structures displayed on the surface of red blood cells and various epithelial tissues. Their discovery and structural elucidation have been pivotal in the fields of transfusion medicine, immunology, and glycobiology. The specificity of the A antigen is conferred by the terminal monosaccharide, α-N-acetylgalactosamine (GalNAc), linked to a precursor oligosaccharide chain. The underlying core structure of this chain defines the "type" of the A antigen. This guide focuses on two such core structures: the type 1 and type 4 chains, which give rise to the Blood Group A type 1 and type 4 pentasaccharides, respectively.

The Blood Group A type 1 pentasaccharide is defined by the glycan structure GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal. In contrast, the Blood Group A type 4 pentasaccharide has the structure GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Gal.[1] These glycans are primarily found as glycosphingolipids on erythrocyte membranes.[2][3]

The Discovery and Structural Elucidation

The initial discovery of the chemical nature of blood group substances dates back to the mid-20th century, with pioneering work from researchers such as Kabat, Morgan, and Watkins. Their studies established that the ABO blood group specificity was determined by carbohydrate structures. The detailed structural elucidation of the various core chain types, including the type 1 and type 4 pentasaccharides, was a gradual process built upon these foundational discoveries.

Key to this elucidation were advanced analytical techniques of the time, including methylation analysis, enzymatic degradation, and early forms of mass spectrometry. These methods allowed for the determination of the monosaccharide composition, the sequence of the sugar units, and the specific linkages between them.

Experimental Protocols: Foundational Techniques

Methylation Analysis: This classical technique was instrumental in determining the glycosidic linkages. The free hydroxyl groups of the isolated oligosaccharide were first methylated. Subsequent acid hydrolysis cleaved the glycosidic bonds, yielding partially methylated monosaccharides. These were then reduced and acetylated to form partially methylated alditol acetates (PMAAs), which could be identified by gas chromatography-mass spectrometry (GC-MS). The positions of the acetyl groups indicated the original linkage points.[4][5][6][7]

Fast Atom Bombardment Mass Spectrometry (FAB-MS): In the later stages of the initial structural work, FAB-MS became a powerful tool for determining the molecular weight and sequence of these oligosaccharides. This soft ionization technique allowed for the analysis of intact, underivatized glycans. Fragmentation patterns provided information about the sequence of monosaccharide units.[8][9][10]

Quantitative Data

While the original publications from the mid to late 20th century provided the foundational structural information, detailed quantitative data, particularly high-resolution NMR data, has been more recently refined. The following tables summarize the key structural features and available analytical data for the Blood Group A type 1 and type 4 pentasaccharides.

| Table 1: Structural Properties of Blood Group A Pentasaccharides | |

| Pentasaccharide | Structure |

| Blood Group A type 1 | GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal |

| Blood Group A type 4 | GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Gal |

Note: Detailed, publicly available, fully assigned 1H and 13C NMR data for these specific pentasaccharides remains elusive in the primary literature. The data presented in modern commercial sources is often limited to a confirmation of purity.

Modern Synthesis and Characterization

The chemical synthesis of complex oligosaccharides like the blood group A pentasaccharides is a challenging endeavor. Modern synthetic strategies often employ a "block synthesis" approach, where smaller, pre-assembled oligosaccharide fragments (synthons) are coupled together.

Experimental Workflow: Chemical Synthesis

The synthesis of a blood group A pentasaccharide typically involves a multi-step process that includes:

-

Preparation of Monosaccharide Building Blocks: Each monosaccharide is prepared with appropriate protecting groups to control reactivity and stereochemistry during glycosylation reactions.

-

Stepwise Glycosylation: The monosaccharide units are sequentially added to build the oligosaccharide chain. This requires careful selection of glycosyl donors, glycosyl acceptors, and reaction conditions to ensure the formation of the correct glycosidic linkages with the desired stereochemistry (α or β).

-

Introduction of the Fucosyl Branch: The fucose residue is typically introduced at a late stage of the synthesis.

-

Final Deprotection: All protecting groups are removed in the final steps to yield the target pentasaccharide.

Signaling Pathways and Biological Relevance

Blood group A antigens are not merely static cell surface markers. They are involved in a variety of biological processes, including cell recognition, cell adhesion, and as receptors for infectious agents. The specific core structure (type 1, type 4, etc.) can influence the presentation of the terminal A determinant and thus modulate these interactions. Further research is ongoing to fully elucidate the signaling pathways in which these specific pentasaccharides are involved.

Conclusion

The discovery and characterization of the Blood Group A type 1 and type 4 pentasaccharides represent a significant achievement in the field of glycobiology. From the early, painstaking structural elucidation work to modern, sophisticated synthetic and analytical methods, our understanding of these complex molecules continues to evolve. This technical guide provides a summary of the core knowledge surrounding these important glycans, offering a valuable resource for researchers and developers in the life sciences. Further investigation into the specific biological roles and interactions of these distinct pentasaccharide structures will undoubtedly open new avenues for therapeutic intervention and diagnostics.

References

- 1. Blood group A antigen pentaose type 4 (>90% NMR) [elicityl-oligotech.com]

- 2. Structure of an (A-blood-group)-active glycolipid isolated from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple components of blood group A and B antigens in human erythrocyte membranes and their difference between A1 and A2 status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved procedure for the methylation analysis of oligosaccharides and polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]

- 7. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of glycolipids by fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. Structure analysis of glycosphingolipids using fast atom bombardment (FAB) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Glycosyltransferases Involved in Blood Group A Antigen Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Blood Group A Antigen Synthesis: The Role of α-1,3-N-acetylgalactosaminyltransferase

The synthesis of the blood group A antigen is a crucial step in the broader pathway of ABO blood group determinant biosynthesis. This process is primarily orchestrated by a single, highly specific enzyme: α-1,3-N-acetylgalactosaminyltransferase, also known as A-transferase or GTA. This enzyme is a product of the A allele of the ABO gene located on chromosome 9.[1][2][3] GTA functions within the Golgi apparatus of cells, where it catalyzes the final step in the formation of the A antigen.[4]

The enzymatic reaction involves the transfer of an N-acetylgalactosamine (GalNAc) sugar moiety from a donor substrate, uridine (B1682114) diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc), to an acceptor substrate, the H antigen.[5][6] The H antigen is the precursor structure common to both A and B antigens and is itself formed by the action of other glycosyltransferases. The linkage created by GTA is an α-1,3-glycosidic bond between the GalNAc and the terminal galactose of the H antigen.[4] This seemingly minor addition of a single sugar residue is the sole determinant that distinguishes the A antigen from the H antigen and has profound implications for blood transfusion and organ transplantation compatibility.

The A-transferase is a type II transmembrane protein, meaning its N-terminus is located in the cytoplasm, followed by a transmembrane domain, and a large C-terminal catalytic domain that resides within the lumen of the Golgi apparatus.[4] The enzyme requires the presence of manganese ions (Mn²⁺) as a cofactor for its catalytic activity.[4] Structurally, GTA belongs to the GT-A fold family 6 of glycosyltransferases.[4] A key feature of this enzyme family is the presence of a flexible loop that undergoes significant conformational changes upon substrate binding. These states are often referred to as "open," "semi-closed," and "closed" conformations, which play a critical role in substrate recognition and catalysis.[5][7]

It is noteworthy that the A-transferase (GTA) is remarkably similar to the B-transferase (GTB), the enzyme responsible for synthesizing the blood group B antigen. These two enzymes differ by only four amino acid residues, which are sufficient to alter their donor substrate specificity, with GTB utilizing UDP-galactose instead of UDP-GalNAc.[1][5]

Quantitative Data on A-Transferase

The following tables summarize the available quantitative data for the human α-1,3-N-acetylgalactosaminyltransferase.

| Kinetic Parameters | Value | Substrate | Source |

| Apparent Km | 13 µM | UDP-GalNAc | [8] |

| Apparent Km | 46 µM | UDP-GalNAc | [9] |

| Apparent Km | 270 µM | 2'-fucosyllactose (B36931) | [8] |

| Apparent Km | 90 µM | 2'-fucosyllactose | [9] |

| Apparent Km | 350 µM | lacto-N-fucopentaose I | [8] |

| Apparent Ki | 8.6 µM | UDP | [8] |

| Apparent Ki | 6.2 µM | UDP-galactose | [8] |

| Optimal Conditions & Stability | Value | Source |

| Optimal pH | 6.0 - 7.6 | [1][10] |

| Optimal Temperature | ~37°C (presumed for human enzyme) | [2][11] |

| Stability (Plasma) | No significant activity loss at 4°C for 7 days | [12] |

| Stability (Plasma) | No significant activity loss at -40°C for 21 days | [12] |

| Stability (Plasma) | Significant activity decrease at -40°C after 28 days | [12] |

Experimental Protocols

Purification of α-1,3-N-acetylgalactosaminyltransferase from Human A1 Plasma

This protocol is adapted from the method described by Takeya et al. (1982).

Materials:

-

Human plasma from blood group A1 individuals

-

Sepharose 4B

-

Anti-human group O plasma antibodies-Sepharose 4B (immunoaffinity column)

-

Blue Dextran-Sephadex G-25

-

Buffer solutions (e.g., Tris-HCl, phosphate (B84403) buffers) with appropriate pH and salt concentrations

-

UDP (for elution)

Procedure:

-

Ammonium Sulfate Fractionation:

-

Slowly add solid ammonium sulfate to the A1 plasma to a final saturation of 40-60%.

-

Stir for a specified time at 4°C to allow for protein precipitation.

-

Centrifuge to collect the precipitate.

-

Resuspend the pellet in a minimal volume of a suitable buffer.

-

Dialyze the resuspended pellet against the same buffer to remove excess ammonium sulfate.

-

-

Affinity Chromatography on Sepharose 4B:

-

Equilibrate a Sepharose 4B column with the appropriate buffer.

-

Load the dialyzed protein solution onto the column.

-

Wash the column extensively with the equilibration buffer to remove unbound proteins.

-

Elute the bound N-acetylgalactosaminyltransferase using a buffer containing UDP.

-

-

Immunoaffinity Chromatography:

-

Equilibrate an anti-human group O plasma antibodies-Sepharose 4B column.

-

Apply the eluate from the previous step to this column.

-

Wash the column thoroughly.

-

Elute the purified enzyme.

-

-

Affinity Chromatography on Blue Dextran-Sephadex G-25:

-

Equilibrate a Blue Dextran-Sephadex G-25 column.

-

Load the eluate from the immunoaffinity step.

-

Wash the column.

-

Elute the highly purified α-1,3-N-acetylgalactosaminyltransferase.

-

-

Purity Assessment:

-

Analyze the purity of the final enzyme preparation using SDS-PAGE.

-

Enzyme Activity Assay for A-Transferase (Radiometric Method)

This is a general protocol that can be adapted for the specific measurement of A-transferase activity.

Materials:

-

Purified or partially purified A-transferase

-

UDP-[¹⁴C]GalNAc or UDP-[³H]GalNAc (radiolabeled donor substrate)

-

H antigen acceptor substrate (e.g., 2'-fucosyllactose or a suitable glycoprotein/glycolipid)

-

Reaction buffer (e.g., 50 mM MES, HEPES, or Tris-HCl, pH 6.0-7.5)

-

MnCl₂ (cofactor)

-

Stop solution (e.g., EDTA solution)

-

Method for separating product from unreacted substrate (e.g., Dowex column chromatography, HPLC, or precipitation with subsequent washing)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Reaction buffer

-

MnCl₂ (final concentration typically 5-10 mM)

-

H antigen acceptor substrate at a known concentration

-

A-transferase enzyme preparation

-

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.

-

-

Initiation of Reaction:

-

Start the reaction by adding the radiolabeled UDP-GalNAc to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop solution (e.g., EDTA to chelate the Mn²⁺).

-

-

Separation of Product:

-

Separate the radiolabeled product (A antigen) from the unreacted UDP-[¹⁴C/³H]GalNAc. This can be achieved by:

-

Ion-exchange chromatography: Unreacted UDP-GalNAc will bind to an anion exchange resin (e.g., Dowex-1), while the neutral product will be in the flow-through.

-

Precipitation: If a protein is used as the acceptor, it can be precipitated (e.g., with trichloroacetic acid), and the pellet washed to remove unreacted donor substrate.

-

-

-

Quantification:

-

The radioactivity of the product fraction is measured using a liquid scintillation counter.

-

The amount of product formed is calculated based on the specific activity of the radiolabeled donor substrate.

-

Enzyme activity is typically expressed as pmol or nmol of product formed per minute per mg of protein.

-

Kinetic Analysis of A-Transferase

Procedure:

-

Varying Substrate Concentrations:

-

To determine the Km for UDP-GalNAc, perform the enzyme activity assay as described above with a saturating concentration of the H antigen acceptor and varying concentrations of UDP-GalNAc.

-

To determine the Km for the H antigen acceptor, use a saturating concentration of UDP-GalNAc and vary the concentration of the acceptor substrate.

-

-

Data Analysis:

-

Plot the initial reaction velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/v vs. 1/[S]).

-

-

Inhibitor Studies:

-

To determine the Ki for an inhibitor (e.g., UDP), perform the kinetic analysis in the presence of different fixed concentrations of the inhibitor.

-

Analyze the data using appropriate kinetic models (e.g., competitive, non-competitive, or uncompetitive inhibition) to determine the Ki.

-

Visualizations

Caption: Biosynthetic pathway of the Blood Group A antigen.

Caption: Experimental workflow for A-transferase purification and characterization.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pathwayz.org [pathwayz.org]

- 3. youtube.com [youtube.com]

- 4. Glycosyltransferase, a short brief - Glycopedia [glycopedia.eu]

- 5. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. An N-acetylgalactosaminyltransferase from human blood group A plasma. II. Kinetic and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. quora.com [quora.com]

- 12. [The Activity Characteristics of ABO Blood Group Glycosyltransferases and the Effect of Plasma Preservation on its activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of the Blood Group A Pentasaccharide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of oligosaccharides is a critical determinant of their biological function, governing molecular recognition events with proteins such as antibodies and enzymes. The Blood Group A pentasaccharide, a key antigenic determinant, exhibits a complex three-dimensional structure that dictates its interactions within biological systems. Understanding its conformational preferences is paramount for the rational design of novel therapeutics, diagnostics, and vaccines. This technical guide provides a comprehensive overview of the methodologies employed in the conformational analysis of the this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Detailed experimental protocols, data interpretation, and the visualization of the analytical workflow are presented to serve as a resource for researchers in glycobiology and drug development.

Introduction

The this compound is a branched oligosaccharide found on the surface of red blood cells and other tissues in individuals with blood type A. Its specific three-dimensional structure is recognized by antibodies, lectins, and glycosyltransferases, playing a crucial role in blood transfusion compatibility, immune responses, and pathogenesis. The inherent flexibility of glycosidic linkages in oligosaccharides results in a dynamic ensemble of conformations in solution. A thorough conformational analysis is therefore essential to elucidate the bioactive conformations and to understand the molecular basis of its biological recognition.

This guide details the primary experimental and computational techniques utilized to probe the conformational space of the this compound.

Experimental Approaches for Conformational Analysis

The principal experimental method for determining the conformation of oligosaccharides in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Several NMR parameters are sensitive to the geometry of the molecule, providing crucial restraints for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Key NMR Parameters for Conformational Analysis

-

Nuclear Overhauser Effect (NOE): The NOE is a phenomenon that arises from the through-space dipolar coupling between nuclear spins.[1] The intensity of an NOE is inversely proportional to the sixth power of the distance between the two protons, making it a powerful tool for determining inter-proton distances. For oligosaccharides, inter-residue NOEs provide direct evidence for the spatial proximity of protons across a glycosidic linkage, thus defining the relative orientation of the sugar rings.

-